molecular formula C16H14O B13997079 1-Phenyl-3,4-dihydronaphthalen-2(1h)-one CAS No. 14578-75-7

1-Phenyl-3,4-dihydronaphthalen-2(1h)-one

Cat. No.: B13997079
CAS No.: 14578-75-7
M. Wt: 222.28 g/mol
InChI Key: PTRLOLYOFGOMOM-UHFFFAOYSA-N
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Description

1-Phenyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. This particular compound features a phenyl group attached to the naphthalene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3,4-dihydronaphthalen-2(1h)-one can be achieved through various methods, including:

    Friedel-Crafts Acylation: This method involves the acylation of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction of Naphthalenone Derivatives: Starting from a naphthalenone derivative, reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation or catalytic hydrogenation processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction can yield alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the ketone group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or fully reduced hydrocarbons.

    Substitution: Various substituted naphthalenones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Phenyl-3,4-dihydronaphthalen-2(1h)-one exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Influencing metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-naphthalenone: Similar structure but lacks the dihydro component.

    3,4-Dihydronaphthalen-2(1h)-one: Lacks the phenyl group.

    1-Phenyl-1,2,3,4-tetrahydronaphthalen-2-one: Fully hydrogenated version.

Properties

CAS No.

14578-75-7

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-phenyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C16H14O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9,16H,10-11H2

InChI Key

PTRLOLYOFGOMOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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